molecular formula C10H11ClO2S B1295721 Ethyl [(4-Chlorophenyl)thio]acetate CAS No. 52377-68-1

Ethyl [(4-Chlorophenyl)thio]acetate

Cat. No.: B1295721
CAS No.: 52377-68-1
M. Wt: 230.71 g/mol
InChI Key: ZXXZYFJTEHVGQY-UHFFFAOYSA-N
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Description

Ethyl [(4-Chlorophenyl)thio]acetate is an organic compound with the molecular formula C10H11ClO2S It is a derivative of thioester and contains a chlorophenyl group attached to the sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl [(4-Chlorophenyl)thio]acetate can be synthesized through several methods. One common approach involves the reaction of 4-chlorothiophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(4-Chlorophenyl)thio]acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to the formation of different derivatives.

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in methanol or tert-butanol.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Various thioester derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and other reduced forms.

Scientific Research Applications

Ethyl [(4-Chlorophenyl)thio]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl [(4-Chlorophenyl)thio]acetate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its reactions include nucleophilic substitution, oxidation, and reduction.

Comparison with Similar Compounds

Ethyl [(4-Chlorophenyl)thio]acetate can be compared with other thioester compounds, such as:

  • Ethyl [(4-Bromophenyl)thio]acetate
  • Ethyl [(4-Methylphenyl)thio]acetate
  • Ethyl [(4-Nitrophenyl)thio]acetate

Uniqueness

The presence of the 4-chlorophenyl group in this compound imparts unique chemical properties, such as increased reactivity towards nucleophiles and specific biological activities. This makes it distinct from other similar compounds with different substituents on the phenyl ring.

Properties

IUPAC Name

ethyl 2-(4-chlorophenyl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2S/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXZYFJTEHVGQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00292827
Record name Ethyl [(4-chlorophenyl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52377-68-1
Record name 52377-68-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85762
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl [(4-chlorophenyl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The procedure is as in Example 2 for the preparation of ethyl (phenylthio)acetate starting with ethyl bromoacetate (16.7 g), a 2M ethanolic solution of sodium ethylate (50 cc) and 4-chlorothiophenol (14.5 g). Ethyl (4-chlorophenylthio)acetate (20.7 g) is thereby obtained, and is used in the crude state in the subsequent phases.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step One
[Compound]
Name
ethanolic solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14.5 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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